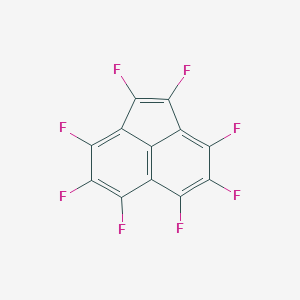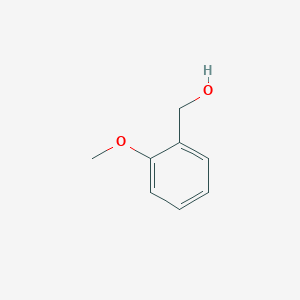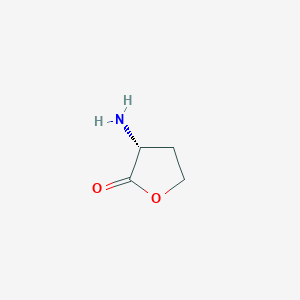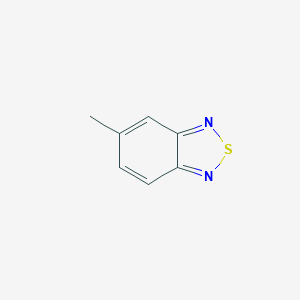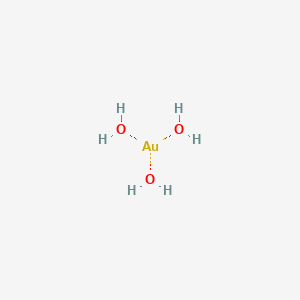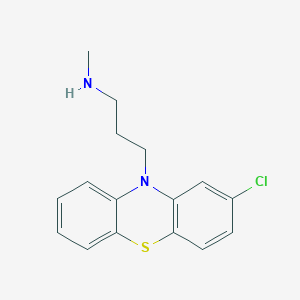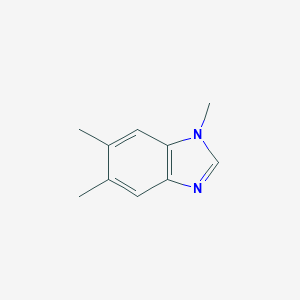
1-(3-Bromopropoxy)-4-fluorobenzene
Overview
Description
“1-(3-Bromopropoxy)-4-fluorobenzene” is an organic compound that belongs to the class of fluorobenzenes, containing a fluorine atom attached to a benzene ring. It is a derivative of bromopropoxybenzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(3-Bromopropoxy)-4-methoxy-benzene was synthesized by treating 4-methoxyphenol with 1,3-dibromopropane in the presence of sodium hydroxide and tetra-N-butyl ammonium bromide .
Molecular Structure Analysis
The molecular formula of “1-(3-Bromopropoxy)-4-fluorobenzene” is C9H10BrFO. It has a molecular weight of 233.08 g/mol. The structure of a similar compound, 1-Bromo-2-(3-bromopropoxy)benzene, has been reported with a molecular formula of C9H10Br2O and an average mass of 293.983 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-Bromo-2-(3-bromopropoxy)benzene, have been reported. It has a density of 1.7±0.1 g/cm3, a boiling point of 318.4±22.0 °C at 760 mmHg, and a flash point of 128.6±20.8 °C .
Scientific Research Applications
Intermediate for Omoconazole Nitrate
“1-(3-Bromopropoxy)-4-fluorobenzene” is an important intermediate for the manufacture of omoconazole nitrate . Omoconazole nitrate is a broad-spectrum antifungal agent with strong antifungal activity .
Treatment of Fungal Infections
Omoconazole nitrate, for which “1-(3-Bromopropoxy)-4-fluorobenzene” is an intermediate, is used to treat diseases caused by infections with Trichophyton mentagrophytes or Candida albicans, such as tinea pedis .
Intermediate in the Synthesis of Potassium Channel Blockers
This compound can also be used as an intermediate in the synthesis of potassium channel blockers . Potassium channel blockers are drugs that disrupt the flow of potassium ions (K+) through potassium channels.
Intermediate in the Synthesis of Non-imidazole Histamine H3 Receptor Ligands
“1-(3-Bromopropoxy)-4-fluorobenzene” can be used as an intermediate in the synthesis of non-imidazole histamine H3 receptor ligands . These ligands are used in the treatment of various neurological and psychiatric disorders.
Intermediate in the Synthesis of Antitumor Agents
This compound can be used as an intermediate in the synthesis of antitumor agents . These agents are used in the treatment of various types of cancer.
Intermediate in the Synthesis of Hepatitis C Virus Entry Inhibitors
“1-(3-Bromopropoxy)-4-fluorobenzene” can be used as an intermediate in the synthesis of hepatitis C virus entry inhibitors . These inhibitors are used in the treatment of hepatitis C virus infection.
Solubility Studies
The solubilities of “1-(3-Bromopropoxy)-4-fluorobenzene” in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system . This study provided valuable data for the purification of “1-(3-Bromopropoxy)-4-fluorobenzene” by crystallization .
Crystallization Processes
Crystallization processes are critical in determining the quality of the final product . The solubility of “1-(3-Bromopropoxy)-4-fluorobenzene” in pure solvents and solvent mixtures plays a crucial role in the development and operation of crystallization processes, and determines supersaturation generation methods and the yield from the crystallization process .
Safety And Hazards
The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-bromopropoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUENLPKPOOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293582 | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-fluorobenzene | |
CAS RN |
1129-78-8 | |
| Record name | 1129-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

